Sirtuin modulator 6

説明

特性

IUPAC Name |

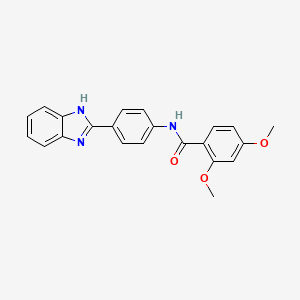

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-27-16-11-12-17(20(13-16)28-2)22(26)23-15-9-7-14(8-10-15)21-24-18-5-3-4-6-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPMCWPNLDTGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sirtuin 6: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a nuclear-localized member of the sirtuin family of NAD+-dependent enzymes. It has emerged as a critical regulator of a multitude of cellular processes, including DNA repair, metabolism, inflammation, and aging. Its diverse enzymatic activities—deacetylation, long-chain fatty acid deacylation, and mono-ADP-ribosylation—allow it to modulate a wide array of protein substrates, thereby influencing key signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of SIRT6 action, presenting quantitative data, detailed experimental protocols, and visual representations of its functional pathways to support advanced research and therapeutic development.

Core Enzymatic Activities and Substrates

SIRT6 possesses three distinct enzymatic activities, each with specific substrates and cellular consequences. The catalytic mechanism for deacylation involves the NAD+-dependent transfer of an acyl group from a lysine (B10760008) residue on a substrate protein to ADP-ribose, yielding a deacetylated lysine, nicotinamide, and O-acyl-ADP-ribose[1].

1. NAD+-Dependent Deacetylase Activity: SIRT6 is recognized as a histone deacetylase (HDAC), primarily targeting histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac)[2][3]. This activity is crucial for chromatin remodeling, transcriptional repression, and the maintenance of genomic stability[2]. Deacetylation of H3K9ac is associated with the silencing of genes involved in metabolic pathways and inflammation[3]. The deacetylation of H3K56ac is particularly important for the proper response to DNA damage[2]. While its basal deacetylase activity is relatively low compared to other sirtuins, it is significantly enhanced in the context of the nucleosome, suggesting that the chromatin structure itself is a key regulator of SIRT6 function[4][5].

2. Long-Chain Fatty Acid Deacylase Activity: SIRT6 exhibits robust deacylase activity, particularly for long-chain fatty acyl groups such as myristoyl and palmitoyl (B13399708) groups[1]. This activity is significantly more efficient than its deacetylase activity on peptide substrates[1]. The preference for longer acyl chains is attributed to a hydrophobic pocket in its catalytic domain[6]. This deacylation activity has been shown to be important in regulating the function of proteins involved in metabolic processes. For instance, SIRT6 can remove fatty acyl modifications from tumor necrosis factor-alpha (TNF-α), influencing its secretion and inflammatory signaling[3].

3. Mono-ADP-Ribosyltransferase Activity: In response to cellular stress, particularly DNA damage, SIRT6 can function as a mono-ADP-ribosyltransferase[7][8]. This activity involves the transfer of a single ADP-ribose moiety from NAD+ to a target protein. A key substrate for this modification is PARP1 (Poly [ADP-ribose] polymerase 1). SIRT6-mediated mono-ADP-ribosylation of PARP1 stimulates its activity, which is critical for the initiation of DNA repair pathways[7]. More recent findings indicate that SIRT6's mono-ADP-ribosylation activity is stimulated by double-stranded DNA ends and targets proteins with polyhistidine repeats[8].

Quantitative Data on SIRT6 Activity

The enzymatic activity of SIRT6 is characterized by its kinetic parameters, which can vary depending on the substrate and the presence of allosteric modulators.

| Parameter | Substrate/Ligand | Value | Experimental Conditions | Reference |

| Kd | NAD+ | 27 ± 1 μM | In the absence of acetylated substrate | [9] |

| Km | H3K9ac peptide | ~600 µM | [10] | |

| Km | NAD+ | ~310 µM | With p53-derived peptide substrate | [10] |

| kcat/Km, NAD | H3K9myristoyl peptide | 22-fold higher than hexanoyl | Steady-state kinetics | [11] |

| kcat/Km, NAD | H3K9decanoyl peptide | 10.5-fold higher than hexanoyl | Steady-state kinetics | [11] |

| Fold Activation | Cyanidin | ~55-fold | Deacetylation of H3K9ac peptide | [12] |

| Fold Activation | UBCS039 | ~3.5-fold | Deacetylation of H3K9ac peptide | [13] |

| EC50 | UBCS039 | 38 µM | Deacetylation of H3K9ac peptide | [13] |

| EC50 | CL5D | 15.5 µM | Deacetylation of H3K9ac peptide | [1] |

Key Signaling Pathways Modulated by SIRT6

SIRT6 is a central node in several critical signaling pathways that govern cellular homeostasis.

DNA Double-Strand Break (DSB) Repair

SIRT6 plays a pivotal role as an early responder to DNA double-strand breaks, functioning independently of other known DSB sensors[14][15]. It is recruited to sites of DNA damage within seconds and facilitates repair through both non-homologous end joining (NHEJ) and homologous recombination (HR)[7][15].

-

In NHEJ: SIRT6 deacetylates H3K9ac at the break site, which promotes the recruitment and stabilization of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) to the chromatin[2].

-

In HR: SIRT6 deacetylates CtIP (C-terminal binding protein-interacting protein), a key factor in DNA end resection, an early and critical step in HR[7].

-

Activation of PARP1: Under oxidative stress, SIRT6 physically interacts with and mono-ADP-ribosylates PARP1, leading to the stimulation of PARP1's poly-ADP-ribosylation activity, which is essential for signaling the presence of DNA damage and recruiting repair factors[7].

NF-κB Inflammatory Signaling

SIRT6 acts as a critical negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation[16]. It employs a dual mechanism to suppress NF-κB activity:

-

Transcriptional Repression of NF-κB Target Genes: Upon activation of the NF-κB pathway, SIRT6 is recruited to the promoters of NF-κB target genes, such as those encoding inflammatory cytokines. Here, it deacetylates H3K9ac, leading to chromatin condensation and transcriptional repression of these pro-inflammatory genes[16].

-

Upregulation of the NF-κB Inhibitor IκBα: SIRT6 promotes the expression of IκBα, the primary inhibitor of NF-κB. It does this by inducing the monoubiquitination of the methyltransferase SUV39H1, causing its dissociation from the NFKBIA gene promoter, thereby allowing for IκBα transcription. Increased IκBα levels lead to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and activity[16][17].

Metabolic Regulation: Glycolysis and Gluconeogenesis

SIRT6 is a key regulator of glucose metabolism, acting to suppress glycolysis and promote gluconeogenesis under specific cellular conditions.

-

Suppression of Glycolysis: SIRT6 functions as a co-repressor of the transcription factor Hypoxia-inducible factor 1-alpha (Hif1α), a master regulator of glycolytic genes. By deacetylating H3K9ac at the promoters of Hif1α target genes (e.g., GLUT1, LDHA), SIRT6 represses their expression, thereby reducing glucose uptake and glycolytic flux[18][19]. This function is particularly important in cancer cells, where SIRT6 acts as a tumor suppressor by counteracting the Warburg effect.

-

Regulation of Gluconeogenesis: SIRT6 can also influence hepatic gluconeogenesis. It has been shown to activate the acetyltransferase GCN5, which in turn acetylates and inhibits the transcriptional coactivator PGC-1α. PGC-1α is a key activator of gluconeogenic genes like PEPCK and G6PC. By indirectly inhibiting PGC-1α, SIRT6 helps to suppress hepatic glucose production[19]. Additionally, SIRT6 can regulate the activity of the transcription factor FoxO1, another important regulator of gluconeogenesis[20].

Experimental Protocols

HPLC-Based SIRT6 Deacetylation Assay

This assay measures the deacetylation of a synthetic peptide substrate by SIRT6, with the products separated and quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human SIRT6 protein

-

Synthetic acetylated peptide substrate (e.g., H3K9ac peptide)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Stop Solution (e.g., 1% Trifluoroacetic Acid - TFA)

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, a specific concentration of the acetylated peptide substrate, and NAD+.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a defined amount of recombinant SIRT6 protein.

-

Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Separate the acetylated and deacetylated peptide products using a suitable gradient of acetonitrile (B52724) in 0.1% TFA.

-

Detect the peptides by absorbance at 214 nm.

-

Quantify the amount of deacetylated product by integrating the area under the corresponding peak and comparing it to a standard curve.

Fluorometric SIRT6 Activity Assay

This high-throughput assay utilizes a fluorogenic substrate that becomes susceptible to cleavage by a developer enzyme only after deacetylation by SIRT6, releasing a fluorescent signal.

Materials:

-

Recombinant human SIRT6 protein

-

Fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine adjacent to a fluorophore-quencher pair, or a substrate like Arg-His-Lys-Lys(ε-acetyl)-AMC)

-

NAD+

-

Assay Buffer

-

Developer solution (containing a protease)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

In the wells of the microplate, add the assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compounds (inhibitors or activators) or vehicle control.

-

Initiate the reaction by adding recombinant SIRT6 protein to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Add the developer solution to each well.

-

Incubate at room temperature for a further 15-30 minutes to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

-

The fluorescence signal is directly proportional to the deacetylase activity of SIRT6.

SIRT6 Mono-ADP-Ribosylation Assay

This assay detects the transfer of ADP-ribose from NAD+ to a substrate protein by SIRT6.

Materials:

-

Recombinant human SIRT6 protein

-

Substrate protein (e.g., PARP1 or a protein with a polyhistidine tag)

-

NAD+ (can be biotinylated NAD+ for easier detection)

-

Assay Buffer

-

SDS-PAGE gels and Western blotting apparatus

-

Antibody against mono-ADP-ribose or streptavidin-HRP (if using biotinylated NAD+)

Procedure:

-

Set up the reaction mixture containing the assay buffer, substrate protein, and NAD+.

-

Initiate the reaction by adding recombinant SIRT6.

-

Incubate at 37°C for the desired time.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Probe the membrane with an anti-mono-ADP-ribose antibody or streptavidin-HRP.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

-

The intensity of the band corresponding to the substrate protein indicates the level of mono-ADP-ribosylation.

Conclusion

SIRT6 is a multifaceted enzyme with a profound impact on cellular physiology. Its distinct catalytic activities—deacetylation, deacylation, and mono-ADP-ribosylation—allow it to function as a sophisticated sensor and effector in response to metabolic and genotoxic stress. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental methodologies, is paramount for the continued exploration of SIRT6 as a therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related pathologies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of SIRT6 biology and harnessing its therapeutic potential.

References

- 1. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The Structural Basis of Sirtuin 6-Catalyzed Nucleosome Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA stimulates the deacetylase SIRT6 to mono-ADP-ribosylate proteins with histidine repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIRT6 is a DNA double-strand break sensor | eLife [elifesciences.org]

- 16. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. idibell.cat [idibell.cat]

- 18. The Histone Deacetylase SIRT6 Regulates Glucose Homeostasis via Hif1α - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Role of Sirt6 in Obesity and Diabetes [frontiersin.org]

- 20. researchgate.net [researchgate.net]

The Cutting Edge of Cancer and Aging Research: A Technical Guide to the Discovery and Synthesis of Novel SIRT6 Inhibitors

For Immediate Release

[City, State] – December 12, 2025 – In the intricate landscape of cellular regulation, Sirtuin 6 (SIRT6) has emerged as a critical enzyme linking metabolism, DNA repair, and inflammation. Its multifaceted role in both promoting and suppressing diseases, particularly cancer and age-related disorders, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and synthesis of novel SIRT6 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising field.

SIRT6, a member of the NAD+-dependent protein deacetylase family, modulates the activity of a wide array of protein substrates through the removal of acetyl and other acyl groups from lysine (B10760008) residues.[1][2] This enzymatic activity influences critical cellular processes, including gene expression, genome stability, and metabolic homeostasis.[1][2] Consequently, the development of small molecule inhibitors that can selectively modulate SIRT6 activity holds immense potential for treating a range of human pathologies.

This guide summarizes the current landscape of SIRT6 inhibitor development, presenting key quantitative data, detailed experimental protocols for inhibitor screening and characterization, and a visual representation of the core signaling pathways involving SIRT6.

Quantitative Analysis of Novel SIRT6 Inhibitors

The pursuit of potent and selective SIRT6 inhibitors has yielded a variety of chemical scaffolds. The following tables summarize the in vitro inhibitory activities of several notable compounds against SIRT6 and, where available, other sirtuin isoforms to indicate selectivity.

| Compound ID | Chemical Class | SIRT6 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference |

| OSS_128167 | Quinazolinone Derivative | 89 | 1578 | 751 | --INVALID-LINK-- |

| Compound 3 | Quercetin Derivative | 55 | - | 14 | --INVALID-LINK-- |

| Compound 25 | Diquercetin | 130 | - | - | --INVALID-LINK-- |

| Luteolin (3a) | Flavonoid | 1.9 | - | - | --INVALID-LINK-- |

| Quercetin (3b) | Flavonoid | 24 | - | - | --INVALID-LINK-- |

| A127-(CONHPr)-B178 | 5-Aminocarbonyl-uracil | - | - | - | --INVALID-LINK-- |

| JYQ-42 | Allosteric Inhibitor | 2.33 | - | - | --INVALID-LINK-- |

| Compound 8a | Pyrrole-pyridinimidazole | 7.46 | - | - | --INVALID-LINK-- |

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes. "-" indicates data not available.

Experimental Protocols

The identification and characterization of SIRT6 inhibitors rely on a suite of robust biochemical and cell-based assays. This section provides detailed methodologies for key experiments.

In Vitro SIRT6 Inhibition Assays

1. HPLC-Based Deacetylation Assay

This assay directly measures the enzymatic activity of SIRT6 by quantifying the deacetylation of a peptide substrate.

-

Reagents:

-

SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT)

-

Recombinant human SIRT6 enzyme

-

Acetylated peptide substrate (e.g., H3K9Ac peptide)

-

NAD+

-

Test inhibitor compound dissolved in DMSO

-

Formic acid (for reaction termination)

-

-

Procedure:

-

Prepare a reaction mixture containing SIRT6 Assay Buffer, NAD+ (final concentration e.g., 0.2 mM), and the acetylated peptide substrate (e.g., 5 µg).[3]

-

Add the test inhibitor at various concentrations (or DMSO as a vehicle control).

-

Initiate the reaction by adding the SIRT6 enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 4 hours).[3]

-

Terminate the reaction by adding formic acid.

-

Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the acetylated and deacetylated peptide products.

-

Calculate the percent inhibition based on the reduction of the deacetylated product in the presence of the inhibitor compared to the control.

-

2. Fluorometric Deacetylation Assay

This high-throughput assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation and subsequent development.

-

Reagents:

-

SIRT6 Assay Buffer

-

Recombinant human SIRT6 enzyme

-

Fluorogenic SIRT6 substrate (e.g., comprising the p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)

-

NAD+

-

Developer solution

-

Test inhibitor compound dissolved in DMSO

-

-

Procedure:

-

In a microplate well, combine the SIRT6 Assay Buffer, NAD+ (final concentration e.g., 3.2 mM), and the fluorogenic substrate.[4]

-

Add the test inhibitor at various concentrations (or DMSO as a vehicle control).

-

Initiate the reaction by adding the SIRT6 enzyme.[4]

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes).[4]

-

Add the developer solution to each well to terminate the reaction and generate the fluorescent signal.[4]

-

Incubate at room temperature for a short period (e.g., 30 minutes).[4]

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 440 nm emission).[4]

-

Calculate the percent inhibition based on the reduction in fluorescence in the presence of the inhibitor.

-

Cell-Based Assays

1. Western Blot for Histone H3 Lysine 9 Acetylation (H3K9ac)

This assay assesses the ability of a SIRT6 inhibitor to increase the acetylation of a key histone substrate within cells.

-

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat the cells with the SIRT6 inhibitor at various concentrations for a specified duration.

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for acetyl-H3K9.

-

Probe with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using an appropriate substrate.

-

Normalize the H3K9ac signal to a loading control (e.g., total Histone H3 or β-actin).

-

2. TNF-α Secretion Assay

SIRT6 has been shown to regulate the secretion of the pro-inflammatory cytokine TNF-α.[5][6][7] This assay measures the effect of SIRT6 inhibitors on this process.

-

Procedure:

-

Culture appropriate cells (e.g., macrophages or a relevant cancer cell line).

-

Pre-treat the cells with the SIRT6 inhibitor for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) to induce TNF-α production and secretion.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine if the SIRT6 inhibitor modulates TNF-α secretion.

-

Synthesis of Novel SIRT6 Inhibitors

The development of novel SIRT6 inhibitors often involves sophisticated synthetic chemistry. While detailed, step-by-step protocols are often proprietary or found within the extensive supplementary information of primary research articles, the general synthetic strategies for some classes of inhibitors are available. For instance, the synthesis of dual Sirt2/HDAC6 inhibitors with merged pharmacophores often involves multi-step reactions including diazotization, Meerwein reaction, condensation with thiourea, and chloroacetylation.[8] The synthesis of other inhibitors may involve nucleophilic substitution and amide coupling reactions.[8] Researchers are encouraged to consult the primary literature for specific synthetic details of compounds of interest.

Visualizing the SIRT6 Network: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex roles of SIRT6 and the methodologies used to study its inhibitors, the following diagrams have been generated using the DOT language.

Caption: Key nuclear signaling pathways regulated by SIRT6.

Caption: A typical workflow for the discovery of novel SIRT6 inhibitors.

Conclusion and Future Directions

The development of selective and potent SIRT6 inhibitors is a rapidly advancing field with significant therapeutic promise. The diverse roles of SIRT6 in cellular physiology and pathology present both opportunities and challenges. Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and greater isoform selectivity to minimize off-target effects. Furthermore, a deeper understanding of the context-dependent functions of SIRT6 in different tissues and disease states will be crucial for the successful clinical translation of these novel therapeutic agents. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of targeting SIRT6.

References

- 1. benchchem.com [benchchem.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Synthesis and characterization of SIRT6 protein coated magnetic beads: Identification of a novel inhibitor of SIRT6 deacetylase from medicinal plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

SIRT6 Signaling Pathways in Metabolic Diseases: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: SIRT6, a Master Metabolic Regulator

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent enzymes, which possess deacetylase, deacylase, and mono-ADP-ribosyltransferase activities.[1][2][3] Primarily localized in the nucleus, SIRT6 is a critical chromatin-associated protein that plays a pivotal role in regulating genomic stability, DNA repair, inflammation, aging, and cellular metabolism.[1][4][5] Dysregulation of SIRT6 activity is increasingly linked to the pathophysiology of numerous metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).[6][7][8]

Aging and overnutrition are major risk factors for metabolic disorders and are associated with decreased SIRT6 levels and function, leading to abnormal glucose and lipid metabolism.[9][10] Mouse models have been instrumental in elucidating its function; whole-body SIRT6 knockout mice exhibit severe metabolic defects, including lethal hypoglycemia, and die within a month.[11][12] Conversely, transgenic mice overexpressing SIRT6 are protected from diet-induced obesity and insulin (B600854) resistance, showcasing phenotypes that resemble caloric restriction, such as reduced body weight and lower serum cholesterol, insulin, and glucose levels.[9][11] This guide provides a comprehensive overview of the core SIRT6 signaling pathways implicated in metabolic diseases, presents quantitative data from key studies, details relevant experimental protocols, and visualizes these complex interactions.

SIRT6 Signaling in Glucose Homeostasis

SIRT6 is a central regulator of glucose metabolism, influencing glycolysis, gluconeogenesis, and insulin signaling through the deacetylation of histones and non-histone proteins.[3][13]

Regulation of Glycolysis

SIRT6 acts as a potent suppressor of glycolysis, a function critical for maintaining metabolic balance and preventing the metabolic shift towards aerobic glycolysis often seen in cancer cells (the Warburg effect).[5] The primary mechanism involves its role as a co-repressor of Hypoxia-Inducible Factor 1α (HIF-1α). SIRT6 deacetylates histone H3 at lysine (B10760008) 9 (H3K9ac) at the promoters of HIF-1α target genes, leading to their transcriptional repression.[5] This downregulates the expression of key glycolytic enzymes and transporters, including Glucose Transporter 1 (GLUT1), Pyruvate Dehydrogenase Kinase 1 (PDK1), and Lactate Dehydrogenase A (LDHA).[5][14]

Regulation of Gluconeogenesis

In the liver, SIRT6 suppresses hepatic glucose production by inhibiting gluconeogenesis. It achieves this through multiple interactions:

-

PGC-1α: SIRT6 interacts with and activates the histone acetyltransferase GCN5. Activated GCN5 then acetylates and inhibits Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key transcriptional coactivator of gluconeogenic genes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6P).[9][10][15]

-

FoxO1: SIRT6 can deacetylate and interact with Forkhead box protein O1 (FoxO1), a critical transcription factor for gluconeogenesis.[9][10] This interaction decreases FoxO1's transcriptional activity, thereby reducing the expression of gluconeogenic genes.[9][10]

Role in Insulin Signaling and Pancreatic β-cell Function

SIRT6 plays a multifaceted role in insulin action. While some studies show that SIRT6 deficiency leads to enhanced insulin signaling and increased glucose uptake, potentially explaining the hypoglycemic phenotype in knockout mice, other evidence highlights its protective role.[9][11][16] Overexpression of SIRT6 protects against high-fat diet-induced insulin resistance.[9][16] Furthermore, SIRT6 is crucial for pancreatic β-cell function and survival. Its absence impairs glucose-stimulated insulin secretion (GSIS) and increases β-cell apoptosis.[11][14][16] A proposed mechanism involves SIRT6's role in activating the TRPV1/Calcitonin gene-related peptide (CGRP) signaling axis, which upregulates glucose transporter (GLUT) expression.[17]

SIRT6 Signaling in Lipid Metabolism

SIRT6 is a crucial regulator of lipid homeostasis, influencing fatty acid synthesis, fatty acid oxidation (FAO), and cholesterol levels. Its dysregulation is a key factor in the development of hepatic steatosis (fatty liver) and obesity.[11][18]

Regulation of Lipid Synthesis and Cholesterol

SIRT6 represses the expression and cleavage of Sterol Regulatory Element-Binding Proteins (SREBP1 and SREBP2), which are master transcriptional regulators of fatty acid and cholesterol synthesis.[11] It exerts this control through several mechanisms:

-

Transcriptional Repression: SIRT6 deacetylates histones at SREBP gene promoters, reducing their expression.[2][15]

-

AMPK Activation: SIRT6 can activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and inactivates SREBP1.[11]

-

PCSK9 Regulation: SIRT6 is recruited by the transcription factor FoxO3a to the promoter of Proprotein convertase subtilisin/kexin type 9 (PCSK9), a gene that promotes the degradation of the LDL receptor. By deacetylating H3K9 and H3K56 at this promoter, SIRT6 suppresses PCSK9 expression, leading to higher LDL receptor levels and reduced serum LDL-cholesterol.[9][11]

Regulation of Fatty Acid Oxidation (FAO)

SIRT6 promotes FAO, particularly in the liver, which helps prevent lipid accumulation.

-

Cytoplasmic Activity: In response to nutrients like fatty acids, SIRT6 can translocate from the nucleus to the cytoplasm.[19] There, it deacetylates and activates Long-Chain Acyl-CoA Synthetase 5 (ACSL5), an enzyme that converts long-chain fatty acids into their metabolically active acyl-CoA form, priming them for mitochondrial β-oxidation.[19][20] This cytoplasmic function is a key protective mechanism against NAFLD.[19]

-

Nuclear Activity: In the nucleus, SIRT6 promotes FAO gene expression by regulating coactivators like NCOA2 and transcription factors such as PPARα.[18] It also represses miR-122, a microRNA that inhibits FAO.[9][11]

Role in Adipose Tissue and Obesity

In adipose tissue, SIRT6 is critical for regulating lipolysis. Fat-specific SIRT6 knockout in mice leads to increased diet-induced obesity, adipocyte hypertrophy, and insulin resistance.[9][21][22] This is primarily due to impaired lipolysis resulting from the reduced expression of Adipose Triglyceride Lipase (ATGL), a key lipolytic enzyme.[21][22] Mechanistically, SIRT6 deficiency leads to hyperacetylation and nuclear exclusion of FoxO1, which is a positive transcriptional regulator of ATGL.[11][21]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on SIRT6 in metabolic diseases.

Table 1: Phenotypes of SIRT6 Mouse Models

| Mouse Model | Background Strain | Key Metabolic Phenotype | Magnitude of Change | Reference |

|---|---|---|---|---|

| Whole-body SIRT6 knockout | 129/SvJ | Severe hypoglycemia | - | [9][11] |

| Whole-body SIRT6 knockout | 129/SvJ | Premature death | Die by ~4 weeks | [12][14][23] |

| Liver-specific SIRT6 knockout | - | Fatty liver formation | - | [11] |

| Adipose-specific SIRT6 knockout | - | Increased HFD-induced obesity & insulin resistance | - | [9][21][22] |

| SIRT6 overexpressing (transgenic) | - | Protection from HFD-induced obesity & insulin resistance | - | [9][11] |

| SIRT6 overexpressing (transgenic) | - | Reduced serum cholesterol, insulin, glucose | - | [11][16] |

| SIRT6 knockout (mixed background) | 129/SvJ/BALB/c | Increased glucose uptake in muscle | - |[12] |

Table 2: SIRT6 Modulators and Their Effects

| Compound Type | Compound Name | Target | Effect | Potency | Reference |

|---|---|---|---|---|---|

| Activator | Cyanidin | SIRT6 | 55-fold increase in activity | - | [24] |

| Inhibitor | Nicotinamide | Sirtuins | Inhibition of deacetylation | - | [25] |

| Activator | Pyrrolo[1,2-a]quinoxaline derivatives | SIRT6 | Activation of deacetylation | - | [24] |

| Inhibitor | Catechin derivatives with galloyl moiety | SIRT6 | Significant inhibition | at 10 µM |[24] |

Experimental Protocols

Detailed methodologies are crucial for the study of SIRT6. Below are protocols for key experiments.

In Vitro SIRT6 Deacetylation/Deacylation Assay (Fluorogenic)

This protocol is adapted from commercially available kits and common laboratory practices for measuring SIRT6 enzymatic activity on a synthetic substrate.[26][27]

Objective: To quantify the deacetylase or deacylase activity of recombinant SIRT6 and to screen for potential activators or inhibitors.

Materials:

-

Recombinant human SIRT6 enzyme

-

SIRT6 fluorogenic substrate (e.g., containing a myristoylated lysine)

-

NAD+ solution

-

SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

SIRT Developer solution

-

Stop solution (e.g., Nicotinamide)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-465 nm)

Procedure:

-

Reagent Preparation: Thaw all components on ice. Prepare a diluted Assay Buffer (1X). Dilute the SIRT6 enzyme, NAD+, and substrate to their working concentrations in 1X Assay Buffer.

-

Reaction Setup: In a black 96-well plate, set up the following wells in triplicate:

-

Test Wells: Add 25 µL of 1X Assay Buffer, 5 µL of test compound (dissolved in DMSO, final DMSO <2%), and 5 µL of diluted SIRT6 enzyme.

-

Positive Control (100% Activity): Add 25 µL of 1X Assay Buffer, 5 µL of solvent (e.g., DMSO), and 5 µL of diluted SIRT6 enzyme.

-

Negative Control (Inhibitor): Add assay buffer, a known inhibitor like Nicotinamide, and 5 µL of diluted SIRT6 enzyme.

-

Blank (No Enzyme): Add 30 µL of 1X Assay Buffer and 5 µL of solvent.

-

-

Initiate Reaction: Add 15 µL of the Substrate/NAD+ mixture to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

-

Develop Signal: Add 50 µL of Developer solution to each well. Incubate at room temperature for 30 minutes. The developer reacts with the deacetylated/deacylated substrate to produce a fluorescent signal.

-

Measurement: Read the fluorescence on a microplate reader at the specified excitation and emission wavelengths.

-

Data Analysis: Subtract the average fluorescence of the Blank wells from all other readings. Calculate the percent inhibition or activation relative to the Positive Control.

Western Blotting for SIRT6 and Pathway Proteins

Objective: To detect and quantify the protein levels of SIRT6 and its downstream targets (e.g., PGC-1α, SREBP1, acetylated-H3K9) in cell lysates or tissue homogenates.

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SIRT6, anti-acH3K9) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if SIRT6 directly binds to the promoter regions of its target genes (e.g., HIF-1α targets, PCSK9).

Procedure:

-

Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde (B43269).

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-SIRT6 antibody overnight. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter of a suspected target gene to quantify the amount of precipitated DNA. An enrichment compared to an IgG control indicates binding.

Therapeutic Potential and Future Directions

Given its protective role in a range of metabolic disorders, SIRT6 has emerged as a promising therapeutic target.[8][28]

-

SIRT6 Activators: Small-molecule activators of SIRT6 could potentially be used to treat obesity, insulin resistance, and NAFLD by enhancing its beneficial metabolic functions.[24][28] Several natural and synthetic activators have been identified, although further development is needed to create drug-like compounds with high specificity and potency.[24]

-

SIRT6 Inhibitors: While seemingly counterintuitive for metabolic disease, SIRT6 inhibitors are being explored for cancer therapy, as SIRT6's role in DNA repair can contribute to treatment resistance in some contexts.[23][28]

The tissue-specific and even subcellular location-specific (nuclear vs. cytoplasmic) functions of SIRT6 add layers of complexity to its therapeutic targeting.[9][19] Future research must focus on elucidating these context-dependent roles and developing modulators that can selectively target specific SIRT6 activities or pools within the cell to maximize therapeutic benefit while minimizing off-target effects.

References

- 1. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]

- 2. oncotarget.com [oncotarget.com]

- 3. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple Roles of Sirtuin 6 in Adipose Tissue Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Sirt6 in Obesity and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aginganddisease.org [aginganddisease.org]

- 8. Emerging roles of SIRT6 in human diseases and its modulators | Semantic Scholar [semanticscholar.org]

- 9. The Role of Sirt6 in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Role of Sirt6 in Obesity and Diabetes [frontiersin.org]

- 12. Characterization of physiological defects in adult SIRT6-/- mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Distinctive Roles of Sirtuins on Diabetes, Protective or Detrimental? [frontiersin.org]

- 17. SIRT6 as a potential target for treating insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sirtuin 6—A Key Regulator of Hepatic Lipid Metabolism and Liver Health - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SIRT6: Therapeutic Target for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SIRT6: therapeutic target for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. Fat-Specific Sirt6 Ablation Sensitizes Mice to High-Fat Diet-Induced Obesity and Insulin Resistance by Inhibiting Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. abcam.com [abcam.com]

- 26. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. pubs.acs.org [pubs.acs.org]

Sirtuin 6 function in DNA double-strand break repair

An In-depth Technical Guide on the Core Functions of Sirtuin 6 in DNA Double-Strand Break Repair

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases and mono-ADP-ribosyltransferases.[1][2] Initially recognized for its roles in regulating transcription, metabolism, and inflammation, SIRT6 has emerged as a critical guardian of genomic stability.[3] Mice deficient in SIRT6 exhibit premature aging phenotypes, genomic instability, and hypersensitivity to DNA damaging agents, underscoring its essential role in maintaining the integrity of the genome.[3][4]

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, capable of causing chromosomal rearrangements and loss of genetic information if not properly repaired.[1][5] Eukaryotic cells have evolved two primary pathways to repair DSBs: the precise Homologous Recombination (HR) pathway, which is active during the S and G2 phases of the cell cycle, and the more error-prone Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.[3] SIRT6 plays a multifaceted and crucial role in orchestrating the repair of these lesions, influencing pathway choice and enhancing the efficiency of both HR and NHEJ.[2][6] This technical guide provides a comprehensive overview of the molecular mechanisms by which SIRT6 functions in DSB repair, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of SIRT6 in DSB Repair

SIRT6 is a dynamic and versatile player in the DNA damage response (DDR), acting as an early sensor of damage and employing its dual enzymatic activities to modulate key repair factors and the chromatin environment.

SIRT6 as an Early Responder and DSB Sensor

SIRT6 is one of the first proteins to arrive at a DSB site, often within seconds of damage induction.[1][5] This rapid recruitment appears to be independent of other known DSB sensors like the MRN complex (MRE11-RAD50-NBS1), PARP1, or the Ku70/80 heterodimer, suggesting SIRT6 itself can directly recognize and bind to broken DNA ends.[1][5] This intrinsic sensing ability positions SIRT6 as a critical initiator of the DDR cascade, activating downstream signaling for the recruitment and activation of other repair proteins.[1][5] Under conditions of oxidative stress, this recruitment is significantly accelerated, highlighting SIRT6's role in integrating stress signaling with DNA repair pathways.[6][7][8] Furthermore, the deacetylation of SIRT6 at lysine (B10760008) 33 (K33) by its fellow sirtuin, SIRT1, is crucial for SIRT6's polymerization and efficient mobilization to DSB sites.[9][10]

Dual Enzymatic Activities in DSB Repair

SIRT6 possesses two key enzymatic functions that are both required for the full stimulation of DSB repair: NAD+-dependent deacetylation and mono-ADP-ribosylation.[2][6]

-

Deacetylase Activity: SIRT6 targets both histone and non-histone proteins. It deacetylates histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which is thought to facilitate chromatin remodeling around the break site.[2][4][9] A critical non-histone target in the HR pathway is CtIP (C-terminal binding protein-interacting protein).[11][12] By deacetylating CtIP, SIRT6 promotes the initiation of DNA end resection, a crucial step for generating the single-stranded DNA required for HR.[11][12][13]

-

Mono-ADP-Ribosyltransferase Activity: The in vivo targets of this activity are less characterized, but a pivotal substrate is Poly (ADP-ribose) polymerase 1 (PARP1).[6][8][14] SIRT6 physically associates with PARP1 and mono-ADP-ribosylates it, which strongly stimulates PARP1's poly-ADP-ribosylation (PARylation) activity.[6][7][8] This activation of PARP1 is essential for the efficient recruitment of downstream repair factors to the DSB site and stimulates both NHEJ and HR pathways, particularly under oxidative stress.[6][8][15]

Role in Non-Homologous End Joining (NHEJ)

SIRT6 actively promotes the NHEJ pathway by modulating core components of the repair machinery. It forms a macromolecular complex with the DNA-dependent protein kinase (DNA-PK), a critical factor in NHEJ.[4] SIRT6 is required for the mobilization and stabilization of the DNA-PK catalytic subunit (DNA-PKcs) at chromatin surrounding DSBs.[4] This function is particularly important in induced pluripotent stem cells (iPSCs) derived from older individuals, where SIRT6 expression is downregulated. In this context, SIRT6 directly binds to Ku80, facilitating the Ku80/DNA-PKcs interaction and promoting efficient NHEJ.[16]

Role in Homologous Recombination (HR)

SIRT6 facilitates HR at multiple steps. As mentioned, its deacetylation of CtIP is a key event that promotes DNA end resection, the initiating step of HR.[11][12] Depletion of SIRT6 leads to impaired accumulation of Replication Protein A (RPA) and single-stranded DNA at damage sites, resulting in reduced HR efficiency and increased sensitivity to DSB-inducing agents like PARP inhibitors.[11] Additionally, the SIRT6-mediated activation of PARP1 is crucial for efficient HR.[15][17] This is particularly evident during replicative senescence, where HR efficiency declines sharply. Overexpression of SIRT6 can rescue this decline in a manner dependent on its mono-ADP-ribosylation activity and the presence of PARP1.[15][17][18]

Chromatin Remodeling Functions

Effective DNA repair requires dynamic changes in chromatin structure to allow repair factors access to the damaged DNA. SIRT6 is a key regulator of this process. Upon recruitment to DSBs, SIRT6 recruits the chromatin remodeler SNF2H, which is necessary for chromatin relaxation and subsequent repair.[5][19] More recently, SIRT6 has been shown to coordinate with another chromatin remodeler, CHD4, in response to DNA damage.[20] SIRT6 recruits CHD4 to the damage site, which then displaces heterochromatin protein 1 (HP1), leading to chromatin relaxation and facilitating HR.[20]

Quantitative Analysis of SIRT6-Mediated DSB Repair

The stimulatory effect of SIRT6 on DSB repair has been quantified in various studies, primarily using reporter-based assays. The data consistently show a significant enhancement of both NHEJ and HR efficiency upon SIRT6 overexpression.

| Condition | Cell Type | Repair Pathway | Fold Increase in Efficiency (SIRT6 OE vs. Control) | Citation(s) |

| Basal (No Stress) | Human Fibroblasts | NHEJ | 3.3-fold | [6][7] |

| Human Fibroblasts | HR | 3.4-fold | [6][7] | |

| Oxidative Stress (Paraquat) | Human Fibroblasts | NHEJ | 6.7-fold | [6][7] |

| Human Fibroblasts | HR | 6.0-fold | [6][7] | |

| Replicative Senescence | Presenescent Human Fibroblasts | HR | Strong stimulation, rescuing age-related decline | [15][17] |

| Species Longevity | Mouse Fibroblasts | NHEJ | SIRT6 from long-lived rodents shows stronger stimulation | [21][22] |

Signaling Pathways and Workflows

Visualizing the complex interactions and processes involving SIRT6 is crucial for understanding its function. The following diagrams, rendered using the DOT language, illustrate key pathways and experimental workflows.

Caption: Logical diagram of SIRT6's dual enzymatic activities and key targets in DSB repair.

References

- 1. SIRT6 is a DNA double-strand break sensor | eLife [elifesciences.org]

- 2. Chromatin and beyond: the multitasking roles for SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]

- 5. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 34.237.233.138 [34.237.233.138]

- 8. SIRT6 promotes DNA repair under stress by activating PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice | eLife [elifesciences.org]

- 10. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human SIRT6 promotes DNA-end resection through CtIP deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RETRACTED: Human SIRT6 promotes DNA end resection through CtIP deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Repairing split ends: SIRT6, mono-ADP ribosylation and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sirtuin 6 (SIRT6) rescues the decline of homologous recombination repair during replicative senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sirt6 Promotes DNA End Joining in iPSCs Derived from Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. uclawsf.primo.exlibrisgroup.com [uclawsf.primo.exlibrisgroup.com]

- 19. SIRT6 recruits SNF2H to sites of DNA breaks, preventing genomic instability through chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SIRT6 coordinates with CHD4 to promote chromatin relaxation and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aminer.org [aminer.org]

- 22. SIRT6 is Responsible for More Efficient DNA Double-Strand Break Repair in Long-Lived Species - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Tumor Suppressor Role of SIRT6: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sirtuin 6 (SIRT6) is a multifaceted NAD+-dependent nuclear deacylase and mono-ADP-ribosylase that has emerged as a critical regulator of cellular homeostasis, with profound implications for cancer biology. While its role can be context-dependent, extensive research has illuminated its function as a potent tumor suppressor. SIRT6 orchestrates this role by maintaining genomic stability, reprogramming cancer metabolism, and controlling the expression of key oncogenes. This technical guide provides an in-depth exploration of the mechanisms underlying SIRT6's tumor suppressor functions, summarizes key quantitative findings, presents detailed experimental protocols for its investigation, and visualizes the core signaling pathways and workflows.

Core Mechanisms of SIRT6-Mediated Tumor Suppression

SIRT6 acts as a guardian of the genome and a regulator of cellular energy, primarily through three interconnected mechanisms: regulation of cancer metabolism, control of oncogene expression, and promotion of DNA damage repair.

Regulation of Cancer Metabolism: Counteracting the Warburg Effect

A hallmark of many cancer cells is the reprogramming of metabolism to favor aerobic glycolysis, a phenomenon known as the Warburg effect. SIRT6 directly counteracts this metabolic shift.[1] It functions as a transcriptional co-repressor of Hypoxia-Inducible Factor 1α (HIF-1α), a master regulator of glycolytic genes.[2][3] SIRT6 achieves this by deacetylating histone H3 at lysine (B10760008) 9 (H3K9ac) on the promoters of glycolytic genes like GLUT1 and PDK1, thereby repressing their expression and curbing excessive glucose uptake.[4][5] This action effectively dampens the metabolic reprogramming required to fuel rapid tumor growth.

Control of Oncogene Expression: The MYC Axis

The MYC oncogene is a master regulator of cell proliferation and ribosome biogenesis.[6] SIRT6 acts as a critical co-repressor of MYC's transcriptional activity.[7] By associating with the promoters of MYC target genes, particularly those involved in ribosome synthesis, SIRT6 helps to curb uncontrolled cell growth.[6] The stability of SIRT6 protein is itself regulated. The deubiquitinase USP10, another tumor suppressor, stabilizes SIRT6 by removing ubiquitin tags, thereby preventing its proteasomal degradation.[8] This stabilized SIRT6 can then effectively antagonize c-Myc's transcriptional program, representing a key tumor-suppressive crosstalk.[8][9]

Maintenance of Genomic Stability via DNA Damage Repair (DDR)

Genomic instability is a fundamental characteristic of cancer.[10] SIRT6 is a crucial factor in maintaining genome integrity by participating in multiple DNA repair pathways, particularly the repair of DNA double-strand breaks (DSBs).[11][12] Upon DNA damage, SIRT6 is rapidly recruited to break sites where it facilitates the repair process. It does so by mono-ADP-ribosylating PARP1, which stimulates its activity and promotes chromatin relaxation necessary for repair.[11] Furthermore, SIRT6 forms a complex with the DNA-dependent protein kinase (DNA-PK) and is required to stabilize the DNA-PK catalytic subunit (DNA-PKcs) at chromatin, thereby promoting efficient non-homologous end joining (NHEJ) repair.[13][14]

Quantitative Data Summary

The tumor suppressor function of SIRT6 has been quantified in numerous studies. The following tables summarize key findings from cellular and in vivo models.

Table 1: Effects of SIRT6 Modulation on Tumor Growth in Mouse Models

| Cancer Type | Mouse Model | SIRT6 Modulation | Key Quantitative Finding | Reference(s) |

| General | SCID Mice | Sirt6 Knockout (KO) MEFs | Sirt6 KO MEFs formed tumors, whereas Wild-Type (WT) MEFs did not. | |

| Colon Cancer | ApcMin Model | Conditional Sirt6 Deletion | Augmented tumor formation and invasiveness compared to controls. | |

| Lung Cancer | Xenograft | SIRT6 Overexpression | Tumor mass was significantly lower in the Ad-SIRT6 group vs. control. | [15] |

| Liver Cancer | DEN/CCl4-induced | Hepatic-specific Sirt6 KO | HKO mice showed significantly more and larger HCC nodules vs. WT. | [16] |

| Melanoma | Xenograft | CRISPR-mediated SIRT6 KO | Significantly decreased tumorigenicity of SIRT6 KO A375 cells. | [17] |

Table 2: Molecular Effects of SIRT6 on Key Cancer-Related Targets

| Cellular Context | SIRT6 Modulation | Target | Quantitative Effect | Reference(s) |

| Lung Cancer (A549) | Overexpression | HIF-1α Protein | Significant decrease in HIF-1α levels. | [18] |

| Lung Cancer (A549) | Overexpression | VEGF Protein | Significant decrease in VEGF levels. | [18] |

| Colon Cancer | Knockdown | c-Myc Activity | Antagonized transcriptional activity of c-Myc. | [8] |

| Sirt6 KO MEFs | Knockout | Glucose Uptake | Significantly increased glucose uptake and lactate (B86563) production. | [19] |

| Melanoma (A375) | CRISPR KO | Cell Cycle | Significant induction of G1-phase cell cycle arrest. | [17] |

Detailed Experimental Protocols

Investigating SIRT6 function requires specific biochemical and cellular assays. Below are detailed protocols for key experiments.

Protocol: In Vitro SIRT6 Deacetylation Assay (Fluorogenic)

This protocol is adapted from commercially available kits and published methods to measure the NAD+-dependent deacylase activity of SIRT6.[20][21]

References

- 1. The Histone Deacetylase SIRT6 Is a Tumor Suppressor that Controls Cancer Metabolism [cancer.fr]

- 2. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. mdpi.com [mdpi.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The histone deacetylase SIRT6 is a tumor suppressor that controls cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. USP10 antagonizes c-Myc transcriptional activation through SIRT6 stabilization to suppress tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THE HISTONE DEACETYLASE SIRT6 IS A NOVEL TUMOR SUPPRESSOR THAT CONTROLS CANCER METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]

- 14. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice | eLife [elifesciences.org]

- 15. SIRT6 overexpression inhibits HIF1α expression and its impact on tumor angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatic SIRT6 deficit promotes liver tumorigenesis in the mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CRISPR/Cas9-mediated Knockout of SIRT6 Imparts Remarkable Anti-proliferative Response in Human Melanoma Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SIRT6 overexpression inhibits HIF1α expression and its impact on tumor angiogenesis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

SIRT6: A Pivotal Target for Therapeutic Intervention in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

**Executive Summary

Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase, has emerged as a critical regulator of genomic stability, DNA repair, neuroinflammation, and metabolism, positioning it as a high-potential therapeutic target for a range of neurodegenerative diseases.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of SIRT6 in neuronal health, summarizes key preclinical data, details essential experimental protocols for its investigation, and visualizes the intricate signaling pathways it governs. The evidence presented herein underscores the promising role of SIRT6 modulation, particularly its activation, as a strategy to combat the multifactorial pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[1][4]

Introduction: The multifaceted role of SIRT6 in neuronal homeostasis

SIRT6 is a nuclear sirtuin with robust activity in maintaining genomic integrity through its roles in DNA double-strand break (DSB) repair and base excision repair (BER).[5] Its function is particularly crucial in post-mitotic cells like neurons, which have a limited capacity for regeneration and are thus highly vulnerable to DNA damage accumulation, a hallmark of aging and neurodegeneration.[5][6] Beyond DNA repair, SIRT6 is a key modulator of inflammatory responses, primarily through its inhibition of the NF-κB signaling pathway.[2][6] It also plays a significant role in regulating glucose and lipid metabolism, processes increasingly recognized as central to brain health and disease.[1][7]

A growing body of evidence demonstrates a direct link between diminished SIRT6 levels or activity and the pathogenesis of neurodegenerative diseases.[1][6][8] Reduced SIRT6 expression has been observed in the brains of Alzheimer's disease (AD) patients and is associated with the hyperphosphorylation of the Tau protein, a critical event in the formation of neurofibrillary tangles.[9][6][8] In Parkinson's disease (PD), alterations in SIRT6 expression have also been implicated in the disease's pathogenesis.[4][10] Conversely, activation of SIRT6 has shown neuroprotective effects in various preclinical models, suggesting that enhancing SIRT6 function could be a viable therapeutic strategy.[11][12]

Quantitative Data on SIRT6's Therapeutic Efficacy

The following tables summarize key quantitative findings from preclinical studies investigating the therapeutic potential of SIRT6 modulation in models of neurodegeneration.

Table 1: Effects of SIRT6 Modulation on Neuroinflammation

| Model System | Intervention | Biomarker | Quantitative Change | Reference |

| LPS-stimulated RAW264.7 macrophages | MDL-811 (SIRT6 activator) | TNF-α mRNA | ~70% reduction | [13] |

| LPS-stimulated RAW264.7 macrophages | MDL-811 (SIRT6 activator) | IL-1β mRNA | ~60% reduction | [13] |

| Ischemic stroke mouse model | MDL-811 (SIRT6 activator) | TNF-α (peri-infarct cortex) | Significant reduction | [14] |

| Ischemic stroke mouse model | MDL-811 (SIRT6 activator) | IL-1β (peri-infarct cortex) | Significant reduction | [14] |

Table 2: Effects of SIRT6 Deficiency on Neuronal Health

| Model System | Genetic Modification | Phenotype | Quantitative Change | Reference |

| 12-month-old mice | Brain-specific Sirt6 knockout | Brain tissue area | 1.61±0.14 cm² vs. 2.07±0.22 cm² (WT) | [15] |

| 12-month-old mice | Brain-specific Sirt6 knockout | Cortical thickness | 822.88±53.94 µm vs. 970.56±80.91 µm (WT) | [15] |

| 12-month-old mice | Brain-specific Sirt6 knockout | EdU+ periventricular cells | 4.75±1.48 vs. 10.29±1.93 (WT) | [15] |

| 4-month-old mice | Brain-specific Sirt6 knockout | Learning and memory | Major impairments | [8][16] |

| Alzheimer's disease patients | - | SIRT6 protein levels | Almost completely absent | [8] |

Core Signaling Pathways Involving SIRT6

The following diagrams, generated using the DOT language for Graphviz, illustrate the central signaling pathways through which SIRT6 exerts its neuroprotective effects.

SIRT6 in DNA Damage Repair

SIRT6 is an early responder to DNA double-strand breaks, where it facilitates chromatin remodeling and the recruitment of downstream repair factors.

SIRT6 in the Regulation of NF-κB Signaling

SIRT6 acts as a transcriptional repressor of NF-κB target genes, thereby dampening inflammatory responses.[6]

SIRT6 Regulation of Tau Phosphorylation via GSK3β

SIRT6 can influence the phosphorylation status of Tau through the Akt/GSK3β signaling pathway.[17][18]

Key Experimental Protocols

Detailed methodologies for cornerstone experiments in SIRT6 research are provided below.

SIRT6 Deacetylase Activity Assay (Fluorometric)

This protocol outlines a common method for measuring the deacetylase activity of SIRT6 in vitro.[11][19]

Materials:

-

Recombinant SIRT6 enzyme

-

SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic SIRT6 substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC)

-

NAD+

-

Developer solution (e.g., containing trypsin and a buffer to stop the SIRT6 reaction)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing SIRT6 Assay Buffer, the fluorogenic substrate, and NAD+ in each well of the microplate.

-

To test for inhibitors or activators, add the compound of interest to the respective wells. Use a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant SIRT6 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~350-380 nm excitation and ~440-460 nm emission for AMC).

-

Calculate SIRT6 activity based on the fluorescence signal, normalized to controls.

Western Blotting for SIRT6 and Phosphorylated Tau

This protocol describes the detection of SIRT6 and phosphorylated Tau levels in brain tissue lysates.[20][21]

Materials:

-

Brain tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SIRT6, anti-phospho-Tau at specific sites like Ser396, anti-total-Tau, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue in RIPA buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control.

Chromatin Immunoprecipitation (ChIP) for SIRT6

This protocol details the procedure to identify the genomic regions where SIRT6 is bound.[22][23]

Materials:

-

Neuronal cells or brain tissue

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment

-

SIRT6 antibody for IP

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing

Procedure:

-

Cross-link proteins to DNA in cells or tissue with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into smaller fragments (200-1000 bp) using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-SIRT6 antibody or an IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enriched DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq).

Experimental Workflow: Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[24][25][26]

Future Directions and Therapeutic Potential

The development of potent and specific small-molecule activators of SIRT6, such as MDL-811, represents a significant step forward in harnessing the therapeutic potential of this enzyme.[4][11] Future research should focus on:

-

Elucidating the full spectrum of SIRT6's substrates and interacting partners in the brain.

-

Conducting long-term preclinical studies in various neurodegenerative disease models to assess the safety and efficacy of SIRT6 activators.

-

Identifying biomarkers to monitor SIRT6 activity in vivo and to stratify patient populations for potential clinical trials.

-

Investigating the potential for combination therapies that target SIRT6 alongside other pathological pathways in neurodegeneration.

References

- 1. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aging and pathological aging signatures of the brain: through the focusing lens of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 16. Frontiers | SIRT6 Through the Brain Evolution, Development, and Aging [frontiersin.org]

- 17. Sirtuins and Neurodegeneration [jneurology.com]

- 18. Up-regulation of SIRT6 in the hippocampus induced rats with depression-like behavior via the block Akt/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. content.abcam.com [content.abcam.com]

- 20. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Dynamic Chromatin Localization of Sirt6 Shapes Stress- and Aging-Related Transcriptional Networks | PLOS Genetics [journals.plos.org]

- 23. Targeting EZH2 enhances antigen presentation, antitumor immunity and circumvents anti-PD-1 resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mmpc.org [mmpc.org]

- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Duality of SIRT6: A Technical Guide to its Deacetylase and Mono-ADP-Ribosyltransferase Activities

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 6 (SIRT6) is a nuclear enzyme that has garnered significant attention for its multifaceted roles in critical cellular processes, including DNA repair, metabolism, and inflammation. As a member of the sirtuin family of NAD+-dependent enzymes, SIRT6 exhibits two distinct catalytic activities: deacetylation and mono-ADP-ribosylation. The interplay and substrate specificity of these functions are pivotal to its biological outcomes and present a nuanced landscape for therapeutic intervention. This technical guide provides an in-depth exploration of SIRT6's enzymatic activities, complete with quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.

Deacetylation versus Mono-ADP-Ribosylation: A Tale of Two Activities

Initially, SIRT6 was characterized as a robust mono-ADP-ribosyltransferase with weak deacetylase activity. However, subsequent research has firmly established its role as a potent deacetylase, particularly for histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac), especially within the context of the nucleosome. While its deacetylase activity on peptide substrates is notably slower than other sirtuins, this activity is significantly enhanced by the structured chromatin environment.

The mono-ADP-ribosyltransferase activity of SIRT6, though perhaps more substrate-specific, is crucial for distinct cellular functions, most prominently in the DNA damage response. A prime example is its mono-ADP-ribosylation of Poly (ADP-ribose) polymerase 1 (PARP1), which activates PARP1's catalytic activity and is essential for efficient DNA double-strand break (DSB) repair.[1][2] The physiological relevance and balance between these two activities are subjects of ongoing investigation, with evidence suggesting that both are vital for SIRT6's role in maintaining genomic stability and metabolic homeostasis.[3]

Quantitative Analysis of SIRT6 Enzymatic Activity

A precise understanding of SIRT6's enzymatic kinetics is paramount for the development of targeted modulators. The following tables summarize key quantitative data for both deacetylation and mono-ADP-ribosylation activities of SIRT6, as well as the potency of selected inhibitors and activators.

Table 1: Kinetic Parameters of SIRT6 Deacetylation

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Notes |

| H3K9ac peptide | ~450 | 0.00022 | ~0.5 | Very low activity on peptide substrates. |

| H3K9ac (in nucleosome) | 17 ± 4.1 nM | - | - | Activity is dramatically enhanced on nucleosomal substrates. |

| H3K9ac peptide + Myristic Acid (400 µM) | 9 ± 1 | - | - | Activation by fatty acids significantly increases substrate affinity. |

Table 2: Substrates of SIRT6 Deacetylation and Mono-ADP-Ribosylation

| Catalytic Activity | Substrate | Site of Modification | Biological Process |

| Deacetylation | Histone H3 | K9, K18, K56 | Transcriptional repression, DNA repair, Telomere maintenance |

| Deacetylation | GCN5 | K549 | Regulation of gluconeogenesis |

| Deacetylation | CtIP | - | DNA double-strand break repair |

| Deacetylation | FOXO1 | - | Regulation of gluconeogenesis |

| Mono-ADP-Ribosylation | PARP1 | K521 | DNA double-strand break repair |

| Mono-ADP-Ribosylation | KAP1 | - | Silencing of LINE1 retrotransposons |

| Mono-ADP-Ribosylation | KDM2A | R1019 | DNA damage response, Transcriptional repression |

| Mono-ADP-Ribosylation | BAF170 | K312 | Oxidative stress response |

| Mono-ADP-Ribosylation | SIRT6 (auto-modification) | - | Self-regulation |

Table 3: Modulators of SIRT6 Activity

| Modulator | Type | Target Activity | Potency (IC₅₀/EC₅₀) |

| Quercetin | Inhibitor | Deacetylation | - |

| Vitexin | Inhibitor | Deacetylation | - |

| UBCS039 | Activator | Deacetylation | EC₅₀ = 38 µM |

| MDL-800 | Activator | Deacetylation | EC₅₀ = 12.3 µM |

| MDL-811 | Activator | Deacetylation | EC₅₀ = 5.7 µM |

| Cyanidin | Activator | Deacetylation | 55-fold increase in activity |

Key Signaling Pathways Regulated by SIRT6

SIRT6 is a central node in signaling networks that govern fundamental cellular processes. Its dual enzymatic activities allow it to exert precise control over these pathways.

DNA Double-Strand Break Repair